![molecular formula C16H13ClN2O2 B2673284 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol CAS No. 1009441-82-0](/img/structure/B2673284.png)
2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol” does not have a direct match in the available literature. However, it appears to be a complex organic molecule that likely contains a pyrazole ring, a phenol group, and a chlorophenyl group1. Pyrazole is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms2. Phenol refers to a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The chlorophenyl group consists of a phenyl group (a ring of six carbon atoms) with one carbon atom substituted by a chlorine atom1.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of tebuconazole, a fungicide, involves several steps including the synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one, synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone, preparation of 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane, and synthesis of tebuconazole3. However, the exact synthesis process for “2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol” is not available in the current literature.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a 4-chlorophenyl group and a 5-methoxyphenol group4. However, without more specific information or a visual representation, it’s challenging to provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving “2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol” are not explicitly mentioned in the available literature. However, compounds containing pyrazole rings are known to participate in a variety of chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol” are not explicitly mentioned in the available literature. However, similar compounds often have specific properties. For example, chlorfenapyr has a melting point of 101.4 - 102.3 °C and an octanol/water partition coefficient (Pow) of 1.91 × 105 (log Pow = 5.28) at 20 °C7.Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
A study conducted by Viji et al. (2020) utilized molecular docking and quantum chemical calculations to investigate the molecular structure and spectroscopic data of a similar compound, highlighting the potential for predicting biological effects based on molecular docking results. This approach underscores the compound's utility in exploring interactions with biological molecules and predicting efficacy in various applications (Viji et al., 2020).
Microwave-assisted Synthesis and Antimicrobial Activity
Ashok et al. (2016) described a microwave-assisted synthesis protocol for creating novel pyrazoline derivatives, showcasing a method that offers advantages in terms of reaction time and yields. The antimicrobial activity of these compounds was tested, demonstrating their potential as antimicrobial agents. The study's focus on molecular docking for enzyme inhibition further suggests applications in drug discovery (Ashok et al., 2016).
Spectroscopic and Biological Activity Analysis
Another study by Viji et al. (2020) focused on the spectroscopic analysis and quantum chemical calculations of a closely related molecule. This research provided insights into the compound's antimicrobial activity, showcasing its potential in medical and pharmaceutical applications. Molecular docking was used to understand the compound's interactions with proteins, highlighting its role in developing new therapeutics (Viji et al., 2020).
Corrosion Inhibition
Research by Lgaz et al. (2020) explored the potential role of pyrazoline derivatives, including compounds similar to 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol, in corrosion inhibition of mild steel in hydrochloric acid solution. This study combined experimental and computational techniques to evaluate the efficacy of these compounds as corrosion inhibitors, indicating their importance in industrial applications (Lgaz et al., 2020).
Safety And Hazards
The safety and hazards associated with “2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol” are not explicitly mentioned in the available literature. However, similar compounds can pose various risks. For example, dichlorodiphenyldichloroethane is toxic by inhalation, skin absorption, or ingestion8.
Future Directions
The future directions for research on “2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, agriculture, or materials science could be investigated. However, without more specific information about this compound, it’s challenging to provide detailed future directions.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVQCLVXCCSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

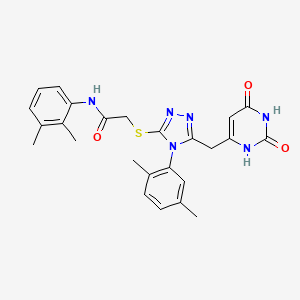
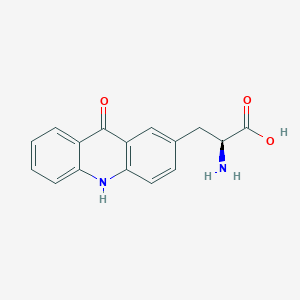
![N-Benzyl-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]sulfamoyl fluoride](/img/structure/B2673207.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2673208.png)
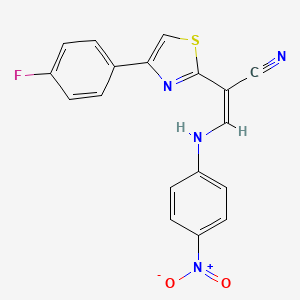
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
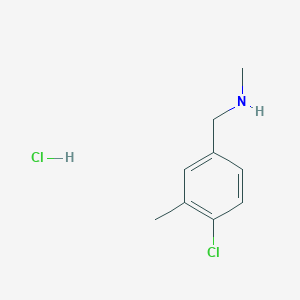
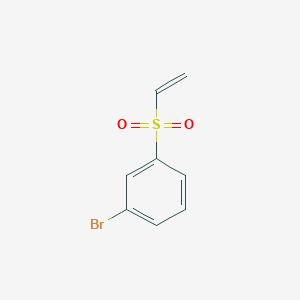
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)
![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)
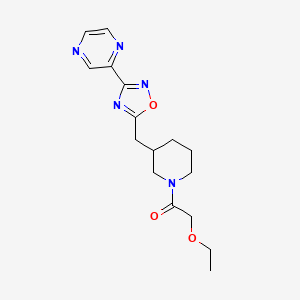
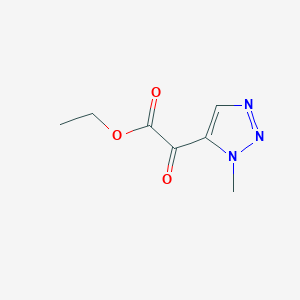
![2-Chloro-1-spiro[2.5]octan-7-ylethanone](/img/structure/B2673220.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)